

Application Notes and Protocols for the Enzymatic Polymerization of Furan-Aliphatic Polyesters

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Compound of Interest

Compound Name: *Furyltrimethylenglykol*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of furan-aliphatic polyesters through enzymatic polymerization. This environmentally friendly approach, primarily utilizing lipases, offers a sustainable alternative to traditional metal-catalyzed polymerization, yielding a versatile class of bio-based polymers. Furan-based polymers are of significant interest due to their renewable origins and potential to replace petroleum-based plastics like poly(ethylene terephthalate) (PET).^{[1][2][3][4]} The inherent biodegradability and biocompatibility of aliphatic polyesters also suggest potential applications in biomedical fields, including drug delivery.^{[5][6][7]}

Introduction to Enzymatic Polymerization

Enzymatic polymerization is a powerful and sustainable method for polymer synthesis that offers high selectivity, efficiency, and mild reaction conditions.^{[1][8]} For polyester synthesis, lipases, particularly *Candida antarctica* lipase B (CALB), are widely used.^{[5][9][10]} The immobilized form of CALB, Novozym 435, is a robust and commercially available catalyst for these reactions.^{[11][12][13][14]} The enzymatic process avoids the use of toxic metal catalysts and harsh reaction conditions often associated with conventional polymerization, resulting in cleaner products and processes.^{[4][15]}

There are two primary enzymatic approaches for synthesizing furan-aliphatic polyesters:

- **Step-Growth Polycondensation:** This involves the reaction between a difunctional furan monomer (like dimethyl 2,5-furandicarboxylate - DMFDCA) and an aliphatic diol.[\[8\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Ring-Opening Polymerization (ROP):** While less common for this specific polymer class, ROP of macrocyclic furan-aliphatic esters can also be achieved enzymatically.[\[9\]](#)[\[16\]](#)

This document will focus on the polycondensation approach, which is more extensively documented in the literature for this polymer family.

Key Monomers and the Catalyst

The synthesis of furan-aliphatic polyesters typically involves the following key components:

- **Furan Monomers:**
 - **Dimethyl 2,5-furandicarboxylate (DMFDCA):** A diester derived from 2,5-furandicarboxylic acid (FDCA), which is a key bio-based platform chemical.[\[1\]](#)[\[11\]](#) DMFDCA is often preferred over FDCA due to its better solubility in common organic solvents.[\[13\]](#)[\[17\]](#)
 - **2,5-Bis(hydroxymethyl)furan (BHMF):** A furan-based diol that can be polymerized with aliphatic diacid esters.[\[1\]](#)[\[18\]](#)
- **Aliphatic Diols:** A variety of linear α,ω -aliphatic diols with varying chain lengths (e.g., 1,4-butanediol, 1,6-hexanediol, 1,8-octanediol, 1,10-decanediol, 1,12-dodecanediol) are used to tune the properties of the resulting polyester.[\[8\]](#)[\[11\]](#) The chain length of the diol significantly influences the thermal and crystalline properties of the polymer.[\[11\]](#)[\[13\]](#)
- **Enzyme Catalyst:**
 - **Immobilized Candida antarctica Lipase B (CALB), Novozym 435:** This is the most frequently used and effective catalyst for the synthesis of furan-aliphatic polyesters.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) Its immobilization on an acrylic resin enhances its stability at higher temperatures.[\[13\]](#)

Experimental Data Summary

The following tables summarize quantitative data from various studies on the enzymatic polymerization of furan-aliphatic polyesters.

Table 1: Influence of Diol Chain Length on Enzymatic Polymerization of DMFDCA

Diol	Solvent	Temp. (°C)	Time (h)	Mn (g/mol)	PDI (Mw/Mn)	Yield (%)	Reference
1,6-Hexanediol	Diphenyl ether	140	-	41,100	-	-	[12]
1,8-Octanediol	Diphenyl ether	140	-	41,000	-	-	[12]
1,10-Decanediol	Diphenyl ether	140	-	51,600	-	-	[12]
1,10-Decanediol	-	-	-	23,700	-	-	[2][3]
1,10-Decanediol	BMIMPF6	90	72	1,550	-	35	[8]
1,10-Decanediol	EMIMBF4	90	72	1,600	-	36	[8]

Table 2: Thermal Properties of Enzymatically Synthesized Furan-Aliphatic Copolyesters

Furan Monomer	Co-monomers	Tg (°C)	Tm (°C)	Reference
2,5-DMFDCA	3,4-BHMF, Aliphatic Diols	9-10	53-124	[17]
2,4-DMFDCA	3,4-BHMF, Aliphatic Diols	-14 to 12	43-61	[17]

Experimental Protocols

Protocol 1: One-Step Enzymatic Polycondensation in an Ionic Liquid

This protocol is based on the synthesis of furanic-aliphatic polyesters in ionic liquids, which act as greener solvent alternatives.[\[8\]](#)

Materials:

- Dimethyl 2,5-furandicarboxylate (DMFDCA)
- 1,10-Decanediol (1,10-DDO)
- Immobilized *Candida antarctica* Lipase B (Novozym 435, N435), pre-dried
- Molecular sieves (3Å), pre-activated
- 1-Butyl-3-methylimidazolium hexafluorophosphate (BMIMPF6) or 1-Ethyl-3-methylimidazolium tetrafluoroborate (EMIMBF4)
- Chloroform
- Methanol

Procedure:

- To a reaction flask, add DMFDCA (e.g., 0.5139 g, 2.79 mmol), 1,10-DDO (e.g., 0.4860 g, 2.79 mmol), pre-activated molecular sieves (1.5 g, 150 wt% of monomers), and pre-dried

Novozym 435 (0.15 g, 15 wt% of monomers).[8]

- Add the ionic liquid (5 mL) to the flask.
- Heat the mixture to 90 °C in an oil bath under a nitrogen atmosphere with magnetic stirring.
[8]
- Allow the reaction to proceed for 72 hours.[8]
- Cool the reaction to room temperature.
- Purification Option A (Chloroform):
 - Add chloroform (20 mL) to dissolve the product with vigorous stirring.[8]
 - Filter to remove the enzyme and molecular sieves.[8]
 - Wash the filter cake with chloroform (3 x 10 mL).[8]
 - Combine the filtrates and evaporate the solvent to obtain the crude polymer.
- Purification Option B (Methanol Precipitation from BMIMPF₆):
 - Add methanol to the crude reaction mixture.[8]
 - Filter to remove the enzyme and molecular sieves.[8]
 - Cool the filtrate to -20 °C for 1-2 hours to precipitate the polyester product.[8]
 - Separate the solid polymer from the liquid phase containing methanol and the ionic liquid.
[8]

Protocol 2: Two-Step Enzymatic Polycondensation for High Molecular Weight Polyesters

This protocol is adapted from methods designed to achieve higher molecular weight polymers by efficiently removing the condensation byproduct (methanol).[8][12][13]

Materials:

- Dimethyl 2,5-furandicarboxylate (DMFDCA)
- Aliphatic diol (e.g., 1,6-hexanediol, 1,8-octanediol, or 1,10-decanediol)
- Immobilized *Candida antarctica* Lipase B (Novozym 435), pre-dried
- Diphenyl ether (solvent)
- Dichloromethane (DCM) or Chloroform for purification

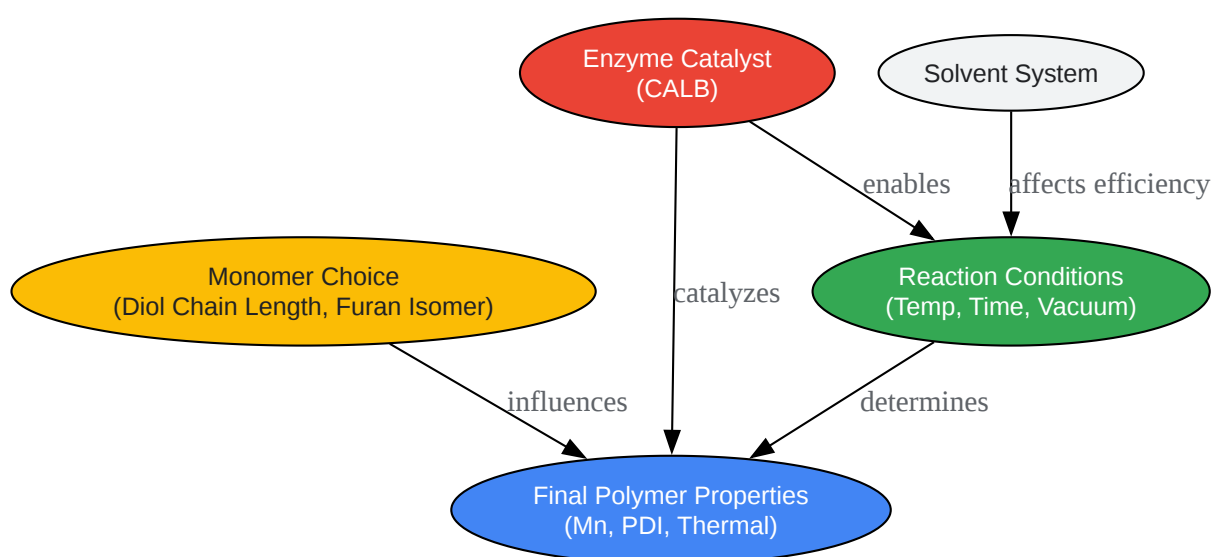
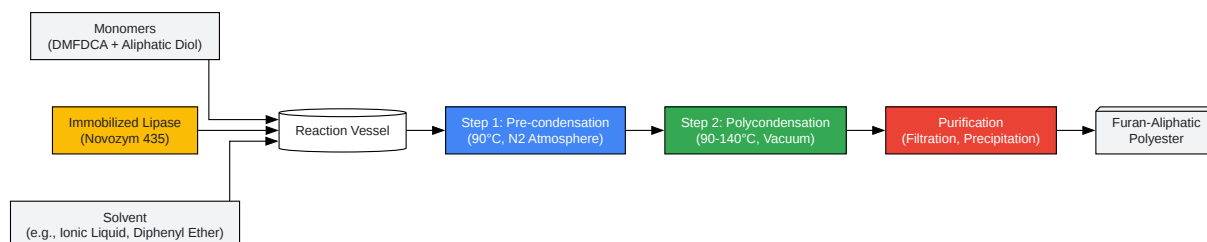
Procedure:

- Step 1: Pre-condensation
 - In a reaction vessel, combine equimolar amounts of DMFDCA and the aliphatic diol in diphenyl ether.
 - Add pre-dried Novozym 435 (typically 10-15 wt% of monomers).
 - Heat the mixture to 90 °C under a nitrogen atmosphere with stirring for 2 hours.[\[8\]](#)[\[17\]](#) This initial step allows for the formation of oligomers.
- Step 2: Polycondensation under Vacuum
 - Apply a vacuum to the system (e.g., 600 mmHg) to facilitate the removal of methanol, the reaction byproduct.[\[8\]](#)
 - Continue the reaction at 90-140 °C for an extended period (e.g., 70 hours).[\[13\]](#)[\[17\]](#) The temperature can be gradually increased to maintain a molten state as the molecular weight of the polymer increases.[\[13\]](#)
 - For even more efficient removal of byproducts, a higher vacuum (e.g., 30 mmHg) can be applied in the later stages of the polymerization.[\[8\]](#)
- Purification:
 - Cool the reaction mixture and dissolve the crude product in a suitable solvent like dichloromethane (DCM) or chloroform.[\[8\]](#)

- Filter to remove the immobilized enzyme.[8]
- Precipitate the polymer by adding the filtrate to a non-solvent such as cold methanol.
- Collect the precipitated polymer by filtration and dry under vacuum.

Visualizations

Enzymatic Polymerization Workflow



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